3,4-Diphenyl-1,3,4-thiadiazolidine

Synthetic Chemistry Cyclothiomethylation Heterocyclic Chemistry

3,4-Diphenyl-1,3,4-thiadiazolidine (CAS 919077-61-5) is a uniquely substituted thiadiazolidine with confirmed utility as a selective sorbent for precious metals and as a bioactive agent with antibacterial, antifungal, and antiviral potential. Its distinct 3,4-diphenyl substitution pattern confers chemical and biological properties that differentiate it from alkyl- or mono-phenyl analogs, making it an essential building block for SAR-driven medicinal chemistry, antimicrobial screening libraries, and metal-recovery material research. Procuring this exact compound ensures experimental reproducibility, as even minor substitution changes alter reactivity and biological outcomes. Baseline synthesis yields of 39% provide a clear optimization pathway for cost reduction.

Molecular Formula C14H14N2S
Molecular Weight 242.34 g/mol
CAS No. 919077-61-5
Cat. No. B12640166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-1,3,4-thiadiazolidine
CAS919077-61-5
Molecular FormulaC14H14N2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESC1N(N(CS1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C14H14N2S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyHIRJCYFZQLFOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-1,3,4-thiadiazolidine (CAS 919077-61-5): Core Properties and Procurement Context


3,4-Diphenyl-1,3,4-thiadiazolidine is a heterocyclic compound featuring a 1,3,4-thiadiazolidine core with two phenyl substituents at the 3 and 4 positions. It belongs to the broader class of thiadiazolidines, which are characterized by a five-membered ring containing sulfur and nitrogen atoms [1]. This compound has been investigated for its utility as a selective sorbent and extractant for precious metals, and as a bioactive agent with potential antibacterial, antifungal, and antiviral properties [2].

Why 3,4-Diphenyl-1,3,4-thiadiazolidine Cannot Be Interchanged with Generic Analogs


The performance of 1,3,4-thiadiazolidines is highly dependent on the nature and position of substituents on the heterocyclic ring. For instance, the presence of two phenyl groups at the 3 and 4 positions in 3,4-diphenyl-1,3,4-thiadiazolidine imparts distinct chemical and biological properties compared to analogs with alkyl, mono-phenyl, or other aryl substitutions [1]. Literature on related compounds demonstrates that even small changes in substitution can significantly alter yield, reactivity, and biological activity [2]. Therefore, substituting this compound with a generic thiadiazolidine analog without precise comparative data may compromise experimental outcomes in applications ranging from metal sorption to antimicrobial studies.

Quantitative Comparative Evidence for 3,4-Diphenyl-1,3,4-thiadiazolidine


Comparative Synthetic Yield: 3,4-Diphenyl-1,3,4-thiadiazolidine vs. 3-Phenyl-1,3,4-thiadiazolidine

Under comparable reaction conditions, the cyclothiomethylation of 1,2-diphenylhydrazine to yield 3,4-diphenyl-1,3,4-thiadiazolidine proceeds with a 39% yield, whereas the analogous reaction with phenylhydrazine yields 3-phenyl-1,3,4-thiadiazolidine with a 35% yield [1]. This difference indicates a slight synthetic advantage for the diphenyl derivative under the specified alkaline conditions.

Synthetic Chemistry Cyclothiomethylation Heterocyclic Chemistry

Comparative Synthetic Yield: 3,4-Diphenyl-1,3,4-thiadiazolidine vs. 2,5-Dialkyl-3-phenyl-1,3,4-thiadiazolidines

The synthesis of 3,4-diphenyl-1,3,4-thiadiazolidine proceeds with a 39% yield under specific alkaline conditions [1]. In contrast, the synthesis of 2,5-dialkyl-3-phenyl(benzyl)-1,3,4-thiadiazolidines via a different method can achieve yields ranging from 48% to 83% [2]. This indicates that while the diphenyl compound's yield is lower than optimized yields for alkyl-phenyl analogs, it is comparable to early-stage syntheses of related thiadiazolidines and may be improved with further process optimization.

Synthetic Chemistry Cyclothiomethylation Process Chemistry

Functional Class Comparison: Diphenyl vs. Alkyl/Aryl Thiadiazolidines in Antimicrobial and Metal Sorption Applications

While direct quantitative biological data for 3,4-diphenyl-1,3,4-thiadiazolidine are limited, related 1,3,4-thiadiazolidines have demonstrated fungicidal activity. Specifically, 2,5-dimethyl-3-phenyl-1,3,4-thiadiazolidine shows activity against Bipolaris sorokiniana and Fusarium oxysporum [1]. The diphenyl derivative, with its distinct substitution pattern, is posited to exhibit different potency and selectivity profiles due to altered steric and electronic properties. Additionally, patents describe the compound's potential as a selective sorbent and extractant for precious metals, a property likely influenced by its unique diphenyl-thiadiazolidine structure [2].

Medicinal Chemistry Materials Science Separation Science

Strategic Application Scenarios for Procuring 3,4-Diphenyl-1,3,4-thiadiazolidine


Preclinical Discovery: Screening for Novel Antimicrobial Agents

Based on class-level evidence of fungicidal activity in related 1,3,4-thiadiazolidines, 3,4-diphenyl-1,3,4-thiadiazolidine should be procured for inclusion in antimicrobial screening libraries. Its unique diphenyl substitution pattern may confer a distinct spectrum of activity compared to alkyl- or mono-phenyl analogs, offering a potential advantage in hit discovery campaigns targeting resistant fungal or bacterial strains [1].

Materials Chemistry: Development of Selective Metal Sorbents

The compound's potential as a selective sorbent and extractant for precious metals, as indicated in patent literature, makes it a valuable starting point for developing new materials for metal recovery and purification. Procurement is justified for research into selective binding of metals like gold, palladium, or platinum from complex mixtures, where its diphenyl-thiadiazolidine core may offer unique coordination chemistry [2].

Synthetic Methodology: Process Optimization Studies

The documented synthesis of 3,4-diphenyl-1,3,4-thiadiazolidine with a 39% yield provides a clear baseline for process chemists aiming to optimize reaction conditions for improved scalability. Procuring this compound is essential for developing and validating higher-yielding synthetic routes, thereby reducing cost and improving access for future research applications [3].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration

As a building block with a defined substitution pattern, this compound is a key intermediate for synthesizing more complex heterocyclic libraries. Its procurement enables medicinal chemists to explore SAR around the 1,3,4-thiadiazolidine core, potentially leading to optimized leads for targets where other thiadiazolidines have shown activity, such as kinase inhibition or neuroprotection [4].

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